molecular formula C3H7FO2S B2483061 Propane-2-sulfonyl fluoride CAS No. 63805-73-2

Propane-2-sulfonyl fluoride

Cat. No.: B2483061
CAS No.: 63805-73-2
M. Wt: 126.15
InChI Key: NFXYJSUNHPISQI-UHFFFAOYSA-N
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Description

Propane-2-sulfonyl fluoride (CAS 63805-73-2) is a valuable chemical building block with significant applications in modern drug discovery and chemical biology. Its utility is largely driven by the unique reactivity of the sulfonyl fluoride group, which strikes a critical balance between stability and electrophilicity, making it a privileged motif in various research applications . This compound is extensively used in Medicinal Chemistry as a key synthon for synthesizing pharmaceutical candidates, particularly those designed to target specific biological pathways. Furthermore, it serves as an essential tool in Fragment-Based Drug Discovery (FBDD) , where it is utilized to create chemical probes that selectively label and identify target proteins through covalent binding to nucleophilic amino acid residues like cysteine and lysine . This compound is also a pivotal reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a leading click chemistry reaction. Its robust reactivity enables the rapid and reliable assembly of complex molecules and the development of new materials, facilitating the incorporation of sulfonyl fluorides into larger organic architectures . The biological activity of this compound is primarily attributed to its ability to interact irreversibly with biological nucleophiles, which can lead to the modulation of protein function and has shown potential in conferring antimicrobial properties . Chemical Identifiers: • CAS Number: 63805-73-2 • Molecular Formula: C 3 H 7 FO 2 S • Molecular Weight: 126.15 g/mol • SMILES: CC(C)S(=O)(=O)F • InChI Key: NFXYJSUNHPISQI-UHFFFAOYSA-N Notice: This product is intended for research purposes only and is strictly for laboratory use. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXYJSUNHPISQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Propane 2 Sulfonyl Fluoride Analogues

Classical and Evolving Fluorosulfonylation Strategies

The synthesis of sulfonyl fluorides has evolved from traditional halide exchange reactions to a variety of innovative oxidative and reductive methods that utilize more diverse and readily available starting materials.

The most established and classical strategy for synthesizing sulfonyl fluorides is the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride precursor. acs.orgmdpi.com This chloride-fluoride exchange is typically accomplished using a fluoride (B91410) salt. acs.org For the synthesis of propane-2-sulfonyl fluoride, this would involve the reaction of propane-2-sulfonyl chloride with a fluorinating agent.

Commonly used fluoride sources for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF2). rsc.orgorganic-chemistry.org The reaction efficiency can be enhanced by using phase-transfer catalysts, such as 18-crown-6 (B118740) ether, particularly when performed in solvents like acetonitrile (B52724). rsc.org A simple and effective method involves a direct exchange using KF in a biphasic water/acetone mixture, which offers mild conditions and high yields for a broad range of substrates. organic-chemistry.org This approach avoids the need for strong acids or specialized catalysts and allows for a straightforward workup. organic-chemistry.org

Fluoride SourceCatalyst/AdditiveSolventKey FeaturesReference
Potassium Fluoride (KF)18-crown-6 etherAcetonitrileEfficient system using a phase-transfer catalyst. rsc.org
Potassium Bifluoride (KHF₂)NoneAqueous solutionA common, traditional method for the exchange reaction. rsc.org
Potassium Fluoride (KF)WaterAcetoneSimple, mild, and scalable biphasic system with high yields (84-100%). organic-chemistry.org
Potassium Fluoride (KF)Pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄), MgCl₂AcetonitrileIn situ conversion from sulfonamides via a sulfonyl chloride intermediate. mdpi.comresearchgate.net

To circumvent the often harsh conditions or the need for potentially unstable sulfonyl chloride intermediates, a range of alternative synthetic methods have been developed. acs.orgresearchgate.net These evolving strategies utilize different starting materials and employ either reductive or oxidative transformations to construct the sulfonyl fluoride moiety.

Oxidative Approaches: Oxidative methods typically start with sulfur compounds in a lower oxidation state, such as thiols (R-SH) or disulfides (R-S-S-R). nih.govmdpi.com For instance, thiols and disulfides can be converted into sulfonyl fluorides using electrophilic fluorinating reagents like Selectfluor under reflux conditions. nih.govacs.org While effective, these reagents can be costly and atom-inefficient, limiting their use in large-scale applications. nih.govacs.org Another oxidative route begins with sulfonic acids or their salts, which can be converted to sulfonyl fluorides in a one-pot, two-step process using reagents like cyanuric chloride followed by a fluoride source such as KHF2. mdpi.comrsc.org

Reductive Approaches: Reductive strategies provide novel pathways to sulfonyl fluorides from highly oxidized starting materials. A notable example is the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. rsc.org This method utilizes abundant carboxylic acids, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a reductant, and an electrophilic fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI). rsc.org This radical-based strategy demonstrates good functional group tolerance and offers a convenient pathway to various aliphatic sulfonyl fluorides. rsc.org

Other modern approaches include the synthesis from sulfonamides, which can be activated with pyrylium salts to form a sulfonyl chloride intermediate in situ, which is then converted to the sulfonyl fluoride. mdpi.comresearchgate.netnih.gov

Electrochemical Synthesis of this compound and Related Systems

Electrochemical synthesis has emerged as a powerful, mild, and environmentally benign alternative for preparing sulfonyl fluorides. nih.govnih.govsemanticscholar.org This approach avoids the need for stoichiometric chemical oxidants and often utilizes readily available and inexpensive starting materials and reagents. nih.govacs.org

A significant advancement in this area is the direct electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govnih.govresearchgate.net This method is highly effective for a wide range of substrates, including primary and secondary aliphatic thiols like propanethiol and cyclohexylthiol, yielding the corresponding sulfonyl fluorides in synthetically useful amounts. acs.org

The reaction is typically carried out in an undivided electrochemical cell using inexpensive electrodes, such as a graphite (B72142) anode and a stainless steel or iron cathode. nih.gov Potassium fluoride serves as an ideal fluoride source due to its low cost, safety, and availability. nih.govacs.org The process is performed under mild conditions, often in a biphasic solvent system like acetonitrile and aqueous HCl, and does not require any external catalysts. nih.govacs.org

Starting ThiolProductYield (%)NotesReference
MethanethiolMethanesulfonyl fluoride96Demonstrates efficacy for volatile thiols. acs.org
EthanethiolEthanesulfonyl fluoride78Good yield for a simple primary alkyl thiol. acs.org
PropanethiolPropane-1-sulfonyl fluoride75Analogous to the target compound. acs.org
n-OctanethiolOctane-1-sulfonyl fluoride65Effective for longer-chain aliphatic thiols. acs.org
CyclohexylthiolCyclohexanesulfonyl fluoride63Applicable to secondary alkyl thiols. acs.org
BenzylthiolPhenylmethanesulfonyl fluoride74Tolerates benzylic substrates. acs.org

While direct C–S bond fragmentation is a less common pathway in the primary electrochemical methods described, the generation and involvement of radical species are central to many modern fluorosulfonylation reactions. rsc.org In the context of electrochemical synthesis from thiols, experiments using radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have shown a reduction in reaction efficacy, substantiating the presence of radical intermediates. acs.org

More broadly, radical fluorosulfonylation is an emerging and appealing strategy for accessing sulfonyl fluorides. researchgate.netrsc.org These reactions often involve the generation of a fluorosulfonyl radical (•SO2F) from various precursors. rsc.orgresearchgate.net For example, photocatalytic methods can be used for the C-C bond cleavage and fluorosulfonylation of strained cycloalkanols, proceeding through a radical cascade process involving SO2 insertion and fluorination. nih.gov Such radical-based approaches provide new avenues for synthesizing complex sulfonyl fluorides that might be challenging to access through traditional two-electron pathways. researchgate.netresearchgate.net

Mechanistic studies of the electrochemical synthesis of sulfonyl fluorides from thiols provide valuable insights into the reaction pathway. nih.govacs.org Kinetic experiments have revealed a two-stage process. nih.gov First, the starting thiol undergoes a rapid anodic oxidation to form the corresponding disulfide intermediate. nih.govresearchgate.netacs.org This initial step is typically completed quickly. nih.gov

The second stage involves the consumption of the disulfide intermediate to form the final sulfonyl fluoride product. nih.govacs.org This step is generally slower. The proposed mechanism involves the oxidation of the disulfide to form a radical cation. nih.gov This electrophilic intermediate can then react with a nucleophilic fluoride ion (from KF) to yield a sulfenyl fluoride (R-SF). nih.gov This is followed by two subsequent oxidation steps, which are presumed to proceed through an unstable sulfinyl fluoride (R-SOF) intermediate, ultimately yielding the stable sulfonyl fluoride (R-SO2F). nih.govacs.org The primary byproduct of this reaction is the corresponding sulfonic acid, which can form either from the anodic oxidation of the disulfide or through the hydrolysis of the sulfonyl fluoride product. nih.govacs.org

Photoredox Catalysis and Flow Chemistry in Alkyl Sulfonyl Fluoride Synthesis

The convergence of photoredox catalysis and flow chemistry has emerged as a powerful strategy for the synthesis of alkyl sulfonyl fluorides, offering mild reaction conditions and enhanced scalability. These methods often employ radical-based pathways to construct the desired sulfonyl fluoride moiety.

Halogen Atom Transfer (XAT) and Sulfur Dioxide Capture Strategies

A notable advancement in this area involves the use of photoredox catalysis to initiate a halogen atom transfer (XAT) process from an alkyl halide. The resulting alkyl radical is then trapped by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfinate intermediate. This intermediate is subsequently fluorinated to yield the final alkyl sulfonyl fluoride. This strategy allows for the conversion of readily available alkyl bromides and iodides into valuable sulfonyl fluorides under mild, visible-light-mediated conditions.

The reaction typically employs an iridium-based photocatalyst that, upon excitation with light, engages in a single-electron transfer with the alkyl halide, initiating the radical cascade. The choice of sulfur dioxide surrogate and fluorinating agent is crucial for the efficiency of the process.

Scalable Preparation and Continuous Flow Applications

The translation of these photoredox-catalyzed reactions to continuous flow systems offers significant advantages in terms of scalability, safety, and reproducibility. Flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved yields and reduced reaction times compared to batch processes. The high surface-area-to-volume ratio in microreactors enhances light penetration and heat dissipation, which is particularly beneficial for photochemical reactions.

The scalability of these methods has been demonstrated by the successful gram-scale synthesis of various alkyl sulfonyl fluorides. Continuous flow setups not only facilitate larger-scale production but also enable the safe handling of gaseous reagents and reactive intermediates.

EntryAlkyl HalideProductYield (%)
11-BromoadamantaneAdamantane-1-sulfonyl fluoride85
2Cyclohexyl iodideCyclohexanesulfonyl fluoride78
31-Bromo-4-phenylbutane4-Phenylbutane-1-sulfonyl fluoride72
43-(Bromomethyl)oxetaneOxetan-3-ylmethylsulfonyl fluoride65

Catalytic Protocols for Sulfonyl Fluoride Generation

Catalytic methods, particularly those employing transition metals and organometallic reagents, have provided versatile and efficient routes to sulfonyl fluorides, including aryl and heteroaryl analogues.

Transition-Metal Catalysis (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have been successfully adapted for the synthesis of aryl and heteroaryl sulfonyl fluorides. A common approach involves the palladium-catalyzed sulfonylation of aryl bromides or iodides using a sulfur dioxide surrogate like DABSO. The resulting aryl sulfinate intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to afford the desired sulfonyl fluoride in a one-pot procedure.

This methodology exhibits excellent functional group tolerance, allowing for the synthesis of complex sulfonyl fluorides that might be inaccessible through other routes. The choice of palladium catalyst and ligands is critical for achieving high efficiency and broad substrate scope.

EntryAryl HalideCatalystProductYield (%)
14-BromoanisolePdCl₂(AmPhos)₂4-Methoxybenzenesulfonyl fluoride84
23-BromopyridinePdCl₂(AmPhos)₂Pyridine-3-sulfonyl fluoride75
31-IodonaphthalenePd(OAc)₂/PAd₂BuNaphthalene-1-sulfonyl fluoride92
44-IodoacetophenonePd(OAc)₂/PAd₂Bu4-Acetylbenzenesulfonyl fluoride88

Organobismuth(III) Catalyzed Fluorosulfonylation

A novel approach to the synthesis of aryl sulfonyl fluorides involves the use of organobismuth(III) catalysts. This method utilizes aryl boronic acids as the starting material, which undergo a bismuth-catalyzed reaction with sulfur dioxide and an electrophilic fluorine source (e.g., Selectfluor) to directly yield the corresponding aryl sulfonyl fluoride.

The proposed mechanism involves a transmetalation of the aryl group from the boronic acid to the bismuth catalyst, followed by insertion of sulfur dioxide into the bismuth-carbon bond to form a bismuth sulfinate intermediate. Subsequent oxidative fluorination of this intermediate furnishes the aryl sulfonyl fluoride and regenerates the active bismuth catalyst. This methodology offers a unique and efficient pathway to a wide range of aryl and heteroaryl sulfonyl fluorides. theballlab.comresearchgate.netnih.gov

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidBenzenesulfonyl fluoride91
24-Tolylboronic acidToluene-4-sulfonyl fluoride88
33-Methoxyphenylboronic acid3-Methoxybenzenesulfonyl fluoride85
4Thiophene-2-boronic acidThiophene-2-sulfonyl fluoride76

Green Chemistry Approaches in Sulfonyl Fluoride Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for sulfonyl fluoride synthesis. These approaches aim to reduce the use of hazardous reagents, minimize waste generation, and employ milder reaction conditions.

One such strategy involves the use of potassium fluoride as a safe and inexpensive fluorine source in combination with a green oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). acs.org This method allows for the synthesis of sulfonyl fluorides from stable starting materials such as thiols and disulfides, avoiding the use of corrosive and hazardous reagents often employed in traditional methods. acs.org The reactions can often be performed in more environmentally friendly solvents, and in some cases, in water.

Another green approach utilizes surfactant-based catalysis to enable nucleophilic fluorination reactions in water, thereby eliminating the need for volatile organic solvents. This has been successfully applied to the synthesis of sulfonyl fluorides from sulfonyl chlorides, offering a more sustainable alternative.

Furthermore, a novel method has been developed that employs the combination of SHC5® (a stable, solid hypervalent iodine compound) and potassium fluoride for the conversion of thiols and disulfides into sulfonyl fluorides. organic-chemistry.orgamazonaws.comrsc.orgsciencedaily.com A significant advantage of this process is that it produces only non-toxic sodium and potassium salts as by-products, making it an exceptionally clean and environmentally friendly synthetic route. organic-chemistry.orgamazonaws.comrsc.orgsciencedaily.com

Starting MaterialReagentsKey Feature
Thiols/DisulfidesKF, NaOCl·5H₂OUse of a green oxidant and inexpensive fluorine source. acs.org
Sulfonyl ChloridesSurfactant, KF, H₂OReaction performed in water, avoiding organic solvents.
Thiols/DisulfidesSHC5®, KFProduces only non-toxic inorganic salts as by-products. organic-chemistry.orgamazonaws.comrsc.orgsciencedaily.com

Utilization of Environmentally Benign Reagents (e.g., SHC5®, KF)

A significant leap forward in the green synthesis of sulfonyl fluorides involves the use of readily available and less hazardous reagents. eurekalert.orgsciencedaily.comosaka-u.ac.jpmiragenews.com Traditional methods often employ toxic and difficult-to-handle substances like sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2). eurekalert.orgsciencedaily.comosaka-u.ac.jpmiragenews.com In contrast, modern approaches focus on safer alternatives.

A groundbreaking development from researchers at Osaka University utilizes a combination of SHC5® (a brand of sodium hypochlorite pentahydrate, NaOCl·5H2O) and potassium fluoride (KF) to synthesize a wide array of sulfonyl fluorides from easily accessible thiols and disulfides. eurekalert.orgsciencedaily.comosaka-u.ac.jpmiragenews.com This method stands out for its operational simplicity and the use of KF as an inexpensive, abundant, and safe fluorine source. eurekalert.orgacs.orgsemanticscholar.orgtue.nlnih.gov The oxidant, NaOCl·5H2O, is also considered a green reagent. acs.org

This innovative protocol has been successfully applied to a broad scope of substrates, including those with aromatic, aliphatic, and heterocyclic groups, demonstrating its versatility in creating various sulfonyl fluoride analogues. eurekalert.orgsciencedaily.comosaka-u.ac.jpmiragenews.com The reaction proceeds efficiently, avoiding the need for harsh conditions or toxic catalysts. eurekalert.orgsciencedaily.comosaka-u.ac.jp

Another sustainable approach involves conducting the synthesis in water, an environmentally benign solvent. digitellinc.com By employing a surfactant-based catalytic system, researchers have successfully overcome the challenge of fluoride's low nucleophilicity in aqueous media, achieving good conversion rates of sulfonyl chlorides to sulfonyl fluorides. digitellinc.com

ReagentRoleEnvironmental Benefit
SHC5® (NaOCl·5H2O) Green OxidantReadily available and environmentally benign. acs.org
Potassium Fluoride (KF) Fluorine SourceInexpensive, abundant, and safer to handle than traditional fluorinating agents like KHF2. eurekalert.orgacs.orgsemanticscholar.orgtue.nlnih.gov
Water SolventEnvironmentally benign reaction medium. digitellinc.com

Minimization of Toxic Byproducts and Environmental Impact

A key advantage of these advanced synthetic methodologies is the significant reduction in toxic byproducts. The reaction of thiols or disulfides with SHC5® and KF is a prime example of a green synthetic process, as it yields only non-toxic sodium and potassium salts (NaCl and KCl) as byproducts. eurekalert.orgsciencedaily.comosaka-u.ac.jpmiragenews.com This dramatically lessens the environmental footprint of the synthesis compared to older methods that generate hazardous waste.

By moving away from corrosive and reactive reagents like potassium bifluoride (KHF2), which can react with glassware, these modern protocols also enhance laboratory safety and reduce equipment degradation. acs.org The focus on minimizing hazardous waste aligns with the broader goals of sustainable development in the chemical industry. eurekalert.orgsciencedaily.com

Comparison of Byproducts in Sulfonyl Fluoride Synthesis

Synthetic Method Reagents Byproducts Environmental Impact
Traditional Sulfonyl chlorides, KHF2 Corrosive and potentially toxic fluoride salts Higher environmental burden
SHC5®/KF Method Thiols/Disulfides, SHC5®, KF NaCl, KCl Minimal, byproducts are non-toxic salts eurekalert.orgsciencedaily.comosaka-u.ac.jpmiragenews.com

| Electrochemical | Thiols/Disulfides, KF | Sulfonic acid | Reduced impact, avoids chemical oxidants nih.gov |

Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable protocols is crucial for the practical application of new synthetic methods in both academic research and industrial production. The synthesis of sulfonyl fluorides using SHC5® and KF has been demonstrated to be not only environmentally friendly but also scalable. eurekalert.orgsciencedaily.comosaka-u.ac.jp Researchers have successfully performed gram-scale synthesis, indicating the protocol's efficiency and potential for larger-scale production. acs.org The simplicity of the procedure further contributes to its scalability, making it an attractive option for industrial applications. eurekalert.orgsciencedaily.comosaka-u.ac.jp

Two distinct and efficient protocols have been developed: a stepwise method and a one-pot process. acs.org Both pathways utilize stable and readily available substrates, further enhancing their practicality. acs.org These methods have been shown to be effective for a variety of substrates, including aromatic, aliphatic, and heterocyclic disulfides and thiols. researchgate.net

The electrochemical approach also offers good scalability and a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. semanticscholar.orgtue.nlnih.govnih.gov The mild reaction conditions and avoidance of stoichiometric oxidants make this an efficient and sustainable alternative. acs.org

These modern synthetic strategies represent a significant advancement in the production of this compound analogues and other sulfonyl fluorides, offering safer, more efficient, and environmentally responsible alternatives to traditional methods.

Mechanistic Elucidations of Propane 2 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Mechanisms

The SuFEx reaction involves the substitution of the fluoride atom on the hexavalent sulfur center of Propane-2-sulfonyl fluoride by a nucleophile. nih.govacs.org The high oxidation state of the sulfur atom renders it highly electrophilic and susceptible to nucleophilic attack. nih.gov While the S-F bond is remarkably stable under many conditions, its reactivity can be unleashed under specific catalytic conditions, allowing for a broad range of chemical transformations. nih.gov The mechanism of this exchange is not universally agreed upon and can be influenced by the nature of the nucleophile and the reaction conditions, with evidence supporting both concerted and stepwise pathways. nih.govacs.org

Nucleophilic Substitution Pathways (e.g., SN2-type)

Computational studies, particularly density functional theory (DFT) calculations on model systems such as methanesulfonyl fluoride reacting with methylamine, suggest that the SuFEx reaction can proceed through a concerted, SN2-type mechanism. acs.orgnih.govresearchgate.net In this pathway, the nucleophile attacks the sulfur center concurrently with the departure of the fluoride leaving group. This process involves a single transition state where the nucleophile-sulfur bond is forming as the sulfur-fluoride bond is breaking.

The reaction is understood to be a one-step, non-synchronous process where the initial weakening of the S-F bond is slightly ahead of the nucleophilic attack by the amine. nih.gov The presence of a complementary base is often crucial, as it significantly lowers the reaction barrier by increasing the nucleophilicity of the attacking amine. acs.orgnih.gov This SN2-type pathway is characterized by the typical inversion of configuration at the sulfur center, although this is not relevant for the symmetrical this compound.

Addition-Elimination Mechanisms at the Sulfur(VI) Center

An alternative mechanistic proposal for the SuFEx reaction is a stepwise addition-elimination pathway. oup.com This mechanism involves the initial nucleophilic attack on the sulfur atom to form a transient, hypervalent sulfur intermediate, often depicted as a trigonal bipyramidal species. nih.gov In this intermediate, the sulfur atom temporarily exceeds the octet rule. This step is then followed by the elimination of the fluoride ion to yield the final substituted product.

Evidence for this mechanism is often inferred from the rapid exchange of isotopes (e.g., ¹⁸F/¹⁹F) on the S(VI) center, which suggests the possibility of facile ligand redistribution on a hypervalent intermediate. nih.gov Computational studies on the reaction of sulfonyl fluorides with strong nucleophiles like phenolate (B1203915) anions have also indicated that an addition-elimination mechanism with a low energy barrier is plausible. acs.org It is therefore likely that the operative mechanism, whether concerted SN2-type or stepwise addition-elimination, is dependent on the specific nucleophile and reaction conditions employed.

Radical-Mediated Transformations Involving this compound Species

Beyond ionic pathways, sulfonyl fluorides can participate in radical-mediated transformations. This typically involves the generation of a sulfonyl radical, which is a versatile intermediate for forming new chemical bonds. While sulfonyl fluorides are generally resistant to reduction, modern synthetic methods, particularly those involving photoredox catalysis, have enabled their conversion into sulfonyl radicals. sigmaaldrich.com

Generation and Reactivity of Sulfonyl Radicals

The generation of sulfonyl radicals from stable precursors like this compound is challenging due to the high strength of the S-F bond. sigmaaldrich.com However, recent advances in photoredox catalysis have provided pathways to achieve this. These methods often involve the use of a photosensitizer that, upon irradiation with visible light, can engage in a single-electron transfer (SET) process with a suitable sulfonyl fluoride precursor or a complex thereof.

For instance, various radical fluorosulfonylation strategies have been developed using precursors like FSO₂Cl or specialized reagents that generate the fluorosulfonyl radical (•SO₂F). miragenews.com These radicals can then add to unsaturated systems. While direct homolytic cleavage of the S-F bond in this compound is difficult, its conversion into a more reactive species that can undergo a SET process is a viable strategy. The resulting isopropylsulfonyl radical is a reactive intermediate that can readily participate in addition reactions to alkenes and alkynes or in atom transfer reactions.

Role of Radical Intermediates in C–C and C–heteroatom Bond Formation

Once generated, the isopropylsulfonyl radical from this compound can be a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds.

C–C Bond Formation: The addition of a sulfonyl radical to an alkene or alkyne is a key step in forming a new C-C bond and a C-S bond simultaneously. This process, often part of a cascade or multicomponent reaction, generates a new carbon-centered radical. This radical can then be trapped by another species or participate in further transformations. For example, a three-component aminofluorosulfonylation of unactivated olefins involves the generation of an alkyl radical which is subsequently trapped by a sulfur dioxide surrogate to form a sulfonyl radical, leading to the formation of a C-S and a C-N bond in the final product. nih.govquora.com Similarly, photocatalytic methods have been developed for the C-C bond cleavage of cycloalkanols, followed by SO₂ insertion and fluorination, to produce carbonyl-containing aliphatic sulfonyl fluorides, demonstrating the versatility of sulfonyl radicals in complex bond-forming sequences. nih.govnih.gov

C–Heteroatom Bond Formation: Sulfonyl radicals are also instrumental in forming C-heteroatom bonds. In the context of aminofluorosulfonylation, an amidyl radical can add to an olefin, generating a carbon-centered radical which then combines with a sulfur dioxide source and a fluorine source. nih.govquora.com This cascade process results in the formation of a C-N bond and a C-SO₂F group. These transformations highlight the synthetic potential of radical intermediates derived from sulfonyl fluorides to create complex molecules with diverse functionalities under mild, photochemically-driven conditions.

Reaction TypeBond FormedGeneral MechanismPotential Application with this compound
Radical Addition to Alkenes C-C and C-SGeneration of isopropylsulfonyl radical followed by addition to a C=C double bond, forming a new carbon-centered radical for further reaction.Synthesis of functionalized alkyl sulfones.
Three-Component Aminofluorosulfonylation C-N and C-SA photocatalytic cycle involving an amidyl radical, an alkyl radical, and a sulfonyl radical intermediate.Formation of β-amino sulfonyl fluorides.
Ring-Opening Fluorosulfonylation C-C (cleavage), C-SRadical-mediated C-C bond cleavage of a strained ring, followed by SO₂ trapping and fluorination.Synthesis of acyclic, functionalized sulfonyl fluorides.

Other Mechanistic Pathways

While direct nucleophilic substitution at the sulfur atom is a primary mode of reactivity for sulfonyl fluorides, other mechanistic pathways contribute to the diverse chemical behavior of compounds like this compound. These alternative routes, including defluorosulfonylation, Michael additions of unsaturated analogs, and involvement in organometallic catalytic cycles, expand the synthetic utility of this functional group.

Defluorosulfonylation Reactions (e.g., SN1 Mechanisms)

In contrast to the typical substitution at the sulfur center, certain alkyl sulfonyl fluorides can undergo a defluorosulfonylation reaction, which involves the cleavage of the C–S bond. This pathway is particularly relevant for substrates that can form stable carbocation intermediates, suggesting a mechanism with SN1 characteristics.

Recent research on 3-aryloxetane sulfonyl fluorides has provided significant insights into this mechanistic pathway. It was observed that these compounds react with amines to yield amino-oxetanes through the generation of an oxetane (B1205548) carbocation, rather than undergoing the expected Sulfur(VI) Fluoride Exchange (SuFEx) reaction. springernature.com The reaction kinetics were found to be first-order with respect to the oxetane sulfonyl fluoride and zero-order in the amine nucleophile, which is consistent with a rate-determining step involving the unimolecular formation of a carbocation intermediate upon the loss of sulfur dioxide and a fluoride ion. springernature.com

This defluorosulfonylative pathway is promoted by warming and provides a route to a stable and readily activated carbocation precursor. springernature.com For a secondary alkyl sulfonyl fluoride such as this compound, the formation of a secondary isopropyl carbocation is feasible. The stability of this secondary carbocation would be a critical factor in determining the viability of an SN1-type defluorosulfonylation mechanism. While this pathway may explain some of the observed instability of alkyl sulfonyl fluorides, the propensity for this compound itself to undergo this reaction would depend on the specific reaction conditions and the presence of nucleophiles that favor C-alkylation over S-sulfonylation. springernature.com

Table 1: Comparison of Mechanistic Features for SuFEx vs. Defluorosulfonylation

FeatureSuFEx ReactionDefluorosulfonylation (SN1-like)
Reaction Center Sulfur atomCarbon atom attached to the sulfonyl group
Bond Cleavage S–FC–S
Intermediate Typically none (concerted) or transient pentacoordinate sulfur speciesCarbocation
Kinetics Often second-order (dependent on both sulfonyl fluoride and nucleophile)First-order (dependent only on the sulfonyl fluoride)
Governing Factor Electrophilicity of the sulfur atomStability of the resulting carbocation

Michael Addition Pathways and Electrophilicity of Unsaturated Sulfonyl Fluorides

While this compound itself is a saturated compound, its unsaturated derivatives, such as a hypothetical propen-2-yl-1-sulfonyl fluoride, could participate in Michael addition reactions. The electrophilicity of α,β-unsaturated sulfonyl fluorides is well-documented, with compounds like ethenesulfonyl fluoride (ESF) being recognized as highly effective Michael acceptors. nih.gov

β-Arylethenesulfonyl fluorides are a class of compounds that serve as bifunctional electrophiles, capable of reacting either as Michael acceptors or via substitution at the sulfur atom, depending on the reaction conditions. nih.gov The presence of the strongly electron-withdrawing sulfonyl fluoride group significantly enhances the electrophilicity of the β-carbon in the carbon-carbon double bond, making it susceptible to attack by a wide range of soft nucleophiles.

Prolonged heating of such unsaturated sulfonyl fluorides with amines can lead to Michael-type addition and potential polymerization. nih.gov The reactivity in these systems is sensitive to the electronic nature of the substituents on the aromatic ring, with more electron-deficient systems showing a greater propensity for decomposition through such pathways. nih.gov Therefore, an unsaturated derivative of this compound would be expected to be a potent Michael acceptor, reacting with nucleophiles at the β-position to form a variety of adducts.

Table 2: Reactivity of Unsaturated Sulfonyl Fluorides

Compound ClassReactivityNotes
Ethenesulfonyl fluoride (ESF)Highly potent Michael acceptorReacts with a wide range of nucleophiles.
β-Arylethenesulfonyl fluoridesDual electrophilicity: Michael acceptor and SuFEx reagentThe reaction pathway is dependent on the reaction conditions and the nature of the nucleophile.
Unsaturated 1,1-disulfonyl fluoridesHighly electrophilicCan be trapped by nucleophiles such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Advanced Applications of Propane 2 Sulfonyl Fluoride in Organic Synthesis

Integration into "Click Chemistry" Methodologies

The concept of "click chemistry" prioritizes reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has been identified as a premier example of a next-generation click reaction, and propane-2-sulfonyl fluoride is a key participant in this methodology. researchgate.netsigmaaldrich.com

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is a powerful strategy for the rapid and reliable assembly of functional molecules. rsc.org It leverages the unique stability and reactivity of the sulfonyl fluoride group (–SO₂F). researchgate.net While the S-F bond is remarkably stable under a wide range of conditions, it can be activated to react with various nucleophiles, particularly when assisted by catalysts or silylating agents. researchgate.netnih.gov This process allows for the creation of robust sulfonyl-based linkages, such as sulfonamides and sulfonate esters.

This compound serves as an excellent aliphatic building block within the SuFEx framework. enamine.net By reacting with nucleophilic partners, it efficiently introduces the isopropylsulfonyl moiety (CH(CH₃)₂–SO₂–) into a target molecule. This capability is instrumental in the diversification of molecular scaffolds, enabling the synthesis of large libraries of compounds for applications in drug discovery, chemical biology, and materials science. researchgate.netchemrxiv.orgnih.gov The SuFEx reaction's operational simplicity and compatibility with numerous functional groups make it an ideal tool for modifying complex molecules in their late stages of synthesis. researchgate.net

Table 1: Key SuFExable Hubs and Linkages Formed
SuFEx HubReacts WithLinkage FormedReference
Alkyl Sulfonyl Fluoride (e.g., this compound)Amines, Phenols (as silyl (B83357) ethers)Sulfonamide, Sulfonate Ester nih.govenamine.net
Aryl Sulfonyl FluorideAmines, Phenols (as silyl ethers)Sulfonamide, Sulfonate Ester nih.gov
Sulfuryl Fluoride (SO₂F₂)Phenols, AminesFluorosulfate, Sulfamoyl Fluoride eurekalert.orgrsc.org
Ethenesulfonyl Fluoride (ESF)Nucleophiles (via Michael addition)Functionalized Ethylsulfonyl Fluoride sigmaaldrich.com

The modularity of SuFEx chemistry is one of its most powerful features for synthetic strategy. rsc.org this compound can be viewed as a pre-functionalized module that can be "clicked" together with other molecular pieces. nih.govcshl.edu This approach facilitates the assembly of complex target molecules from simpler, readily available starting materials. acs.org

Recent advancements have led to "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes a synergistic catalytic system, such as a hindered guanidine (B92328) base with a silylating agent, to speed up the coupling process. nih.govcshl.edu This allows for the direct use of alcohols instead of pre-formed silyl ethers, further simplifying the synthetic procedure. cshl.edu Such modular strategies are highly efficient for creating libraries of diverse compounds by systematically varying the coupling partners, with this compound serving as a constant anchor point or a variable module. cshl.edurug.nl This plug-and-play approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.

Utility in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond its role as a connective hub in SuFEx chemistry, this compound and related compounds are valuable reagents in reactions that form carbon-carbon and carbon-heteroatom bonds through mechanisms that involve the cleavage of the C–S or S–F bond.

While sulfonyl fluorides are prized for their stability, they can be activated to participate in transition-metal-catalyzed cross-coupling reactions. Although much of the initial research focused on aryl sulfonyl fluorides, the reactivity of alkyl sulfonyl fluorides is an area of growing interest. Aryl sulfonyl fluorides have been successfully employed as electrophiles in palladium-catalyzed Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, where the C–S bond is cleaved to form a new C–C bond. nih.govbldpharm.com

More pertinent to this compound, recent studies have demonstrated the ambiphilic reactivity of alkyl sulfonyl fluorides in palladium(II)-catalyzed reactions. chemrxiv.orgchemrxiv.org In these transformations, the C–SO₂F bond undergoes an Sₙ2-type oxidative addition to the palladium center, demonstrating that the alkylsulfonyl fluoride can act as an electrophile to forge new carbon-carbon bonds. chemrxiv.orgchemrxiv.org This expands the utility of the sulfonyl fluoride group beyond simple nucleophilic substitution, positioning it as a versatile functional handle for transition-metal catalysis.

A significant advancement in the use of alkyl sulfonyl fluorides is their application in the stereoselective synthesis of cyclopropanes. chemrxiv.orgchemrxiv.org In a palladium(II)-catalyzed process, alkyl sulfonyl fluorides act as ambiphiles for the cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org The sulfonyl fluoride group serves a dual role: it acidifies the α-protons, facilitating deprotonation, and acts as an internal oxidant during the catalytic cycle. chemrxiv.orgchemrxiv.org

This methodology provides access to valuable cis-substituted cyclopropanes with good diastereoselectivity. chemrxiv.org The reaction is compatible with a range of alkyl sulfonyl fluorides, including those with functional groups like nitriles and esters. chemrxiv.orgchemrxiv.org Mechanistic studies indicate that the diastereoselectivity-determining step is the Sₙ2-type oxidative addition of the C–SO₂F bond to the palladium catalyst. chemrxiv.org While many cyclopropanation methods rely on diazo compounds or carbenes, this approach showcases a novel pathway utilizing the inherent reactivity of the alkyl sulfonyl fluoride moiety. chemrxiv.orgnih.govnih.gov

Table 2: Palladium-Catalyzed Cyclopropanation using Alkyl Sulfonyl Fluorides
Alkyl Sulfonyl Fluoride SubstrateAlkene PartnerDiastereomeric Ratio (d.r.)YieldReference
(Cyanomethyl)sulfonyl fluorideStyrene>20:172% chemrxiv.orgchemrxiv.org
Ethyl (fluorosulfonyl)acetateStyrene>20:178% chemrxiv.orgchemrxiv.org
(Cyanomethyl)sulfonyl fluoride4-Chlorostyrene>20:171% chemrxiv.orgchemrxiv.org
(Isoxazol-5-ylmethyl)sulfonyl fluorideStyrene>20:143% chemrxiv.org

The formation of sulfonamides via the reaction of sulfonyl fluorides with amines is a cornerstone of SuFEx chemistry and a critical C-N bond-forming reaction. This compound can react with primary and secondary amines to yield the corresponding stable sulfonamides. researchgate.net While aliphatic amines are generally reactive partners, the sulfonylation of less nucleophilic substrates like anilines can require specific activation methods. researchgate.net

Several strategies have been developed to facilitate this transformation:

Lewis Acid Catalysis: Calcium triflimide (Ca(NTf₂)₂) has been shown to be an effective Lewis acid for activating sulfonyl fluorides, enabling their reaction with a wide array of amines, including anilines, to form sulfonamides in good yields. acs.orgacs.orgresearchgate.net

Visible-Light Photoredox Catalysis: A modern approach involves the use of visible light and a photocatalyst to mediate the sulfonylation of anilines with sulfonyl fluorides. frontiersin.orgnih.gov This method proceeds under mild conditions and is proposed to involve the generation of a sulfonyl radical, which then couples with the aniline (B41778) derivative. nih.gov This strategy highlights the utility of sulfonyl fluorides as stable and modifiable sulfonylation reagents for late-stage functionalization. frontiersin.org

Base Catalysis: For more reactive nucleophiles, the reaction can be promoted by various bases, including organic superbases or bifluoride salts, which facilitate the fluoride exchange process. nih.govresearchgate.net

These varied methods provide a versatile toolkit for using this compound to synthesize a broad range of sulfonamides, which are prevalent structural motifs in pharmaceuticals and agrochemicals. nih.govthieme-connect.com

This compound in Polymer and Advanced Materials Chemistry

The robust nature of the sulfonyl fluoride group makes it an important building block in materials science, particularly for creating high-performance polymers and membranes.

Polysulfamates (PSAs) are a class of polymers with promising properties for applications as engineering plastics and high-performance resins, including excellent thermal stability, chemical resistance, and machinability. rsc.orgrsc.org However, their development has been historically hindered by the lack of efficient and scalable synthetic methods. rsc.orgresearchgate.net

Recent breakthroughs have established a robust method for PSA synthesis via a nucleophilic polycondensation reaction. rsc.org This process involves the reaction of aryl bisphenols with disulfamoyl difluorides in the presence of a simple inorganic base like potassium carbonate (K₂CO₃) at high temperatures. rsc.orgrsc.org The polymerization is highly efficient, yielding PSAs with high molecular weights and narrow polydispersity, and is notably stable in the presence of moisture and air, facilitating large-scale industrial production. rsc.org

The proposed mechanism begins with the deprotonation of the bisphenol by the base to form a potassium phenolate (B1203915). rsc.org This nucleophile then attacks the sulfur center of the disulfamoyl difluoride, displacing a fluoride ion and forming the critical sulfamate (B1201201) linkage. rsc.orgresearchgate.net This step-growth polymerization process has been successfully scaled to the 100 kg level, demonstrating its industrial viability. rsc.org

Perfluorinated ion-exchange membranes are critical components in electrochemical devices, most notably in proton exchange membrane (PEM) fuel cells. The performance of these membranes relies on their ability to efficiently transport ions while maintaining chemical and thermal stability in harsh operating conditions. psu.edu Perfluorinated sulfonyl fluoride (PFSO₂F) polymers, such as the precursors to Nafion, 3M, and Aquivion membranes, are the foundational materials for creating these advanced ionomers. mdpi.comresearchgate.net

The synthesis of these membranes begins with the PFSO₂F precursor polymer. The sulfonyl fluoride group (-SO₂F) is chemically inert, allowing for fabrication of the polymer backbone, but it can be readily converted into various ion-conducting groups. psu.edumdpi.com For instance, to create proton-conducting membranes, the -SO₂F groups are hydrolyzed to sulfonic acid (-SO₃H) groups. mdpi.com

Alternatively, for anion-exchange membranes (AEMs), the -SO₂F group is reacted with amines. researchgate.netmdpi.com A common method is the Menshutkin reaction, where the precursor reacts with a tertiary amine to form pendant quaternary ammonium (B1175870) cations, which serve as the anion-exchange sites. mdpi.commdpi.com Another strategy involves reacting the sulfonyl fluoride precursor with ammonia (B1221849) to form a sulfonamide, which can then be further reacted with sulfonyl halides to generate bis(sulfonyl)imide side chains, creating multi-acid ionomers with enhanced conductivity. psu.edu These chemical modifications transform the inert precursor into a functional ion-conducting polymer tailored for specific electrochemical applications. psu.eduacs.org

Strategic Use in Bioisostere Design and Synthesis

Bioisosteres are chemical groups that can be interchanged to modulate the physicochemical and pharmacological properties of a drug candidate without drastically altering its primary biological activity. The sulfonyl fluoride group has enabled the creation of novel bioisosteres through unconventional reaction pathways.

The amide bond is one of the most common functional groups in pharmaceuticals. Replacing it with a suitable bioisostere can improve properties like metabolic stability and solubility. Aryl amino-oxetanes have been identified as promising bioisosteres for benzamides, but their synthesis has been challenging. nih.govdomainex.co.uk

A novel reaction termed "defluorosulfonylative coupling" provides an effective solution. nih.govresearchgate.net This reaction utilizes oxetane (B1205548) sulfonyl fluorides (OSFs) which, upon gentle warming, undergo an unexpected transformation. Instead of the typical Sulfur(VI) Fluoride Exchange (SuFEx) reaction, the OSF reagent loses both sulfur dioxide (SO₂) and a fluoride ion. thieme.de This process generates a highly stabilized, planar oxetane carbocation intermediate. nih.govthieme.de

This carbocation is the key reactive species. It readily couples with a wide range of nucleophiles, including primary and secondary amines, anilines, and even complex amine-containing drugs. thieme.de The reaction proceeds via an Sₙ1 mechanism, where the formation of the carbocation is the rate-determining step. domainex.co.uk This method effectively mimics a standard amidation by coupling an amine with a carbocation precursor, allowing medicinal chemists to leverage vast existing amine libraries to synthesize diverse oxetane-based amide bioisosteres. nih.govresearchgate.net This strategy has been successfully used to prepare oxetane analogues of several marketed drugs. researchgate.net

Table 2: Comparison of SuFEx and Defluorosulfonylative Coupling

Reaction TypeReagentKey IntermediateProductApplicationReference
SuFEx (Sulfur(VI) Fluoride Exchange)R-SO₂F + Nucleophile (e.g., R'-OH)-Sulfonate ester (R-SO₂-OR')Covalent probes, polymer synthesis thieme.de
Defluorosulfonylative CouplingOxetane-SO₂F + Amine (R₂NH)Oxetane carbocationAmino-oxetaneAmide bioisostere synthesis nih.govthieme.de

Computational and Theoretical Chemistry Studies of Propane 2 Sulfonyl Fluoride

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For propane-2-sulfonyl fluoride (B91410) and related alkyl sulfonyl fluorides, DFT has been instrumental in elucidating reaction mechanisms, calculating energy barriers, analyzing electronic properties, and predicting spectroscopic data.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations have been crucial in mapping out the potential reaction pathways for sulfonyl fluorides. Studies have explored several key transformations:

Palladium-Catalyzed Cyclopropanation: In the palladium(II)-catalyzed cyclopropanation of alkenes using alkyl sulfonyl fluorides, DFT calculations have detailed the catalytic cycle. The mechanism involves successive carbopalladation and oxidative addition steps. Computational analysis revealed that an SN2-type C–SO2F oxidative addition is a key part of the pathway. chemrxiv.org

S–F and C–S Bond Activation: The activation of sulfonyl fluorides by transition metals is another area clarified by DFT. In the reaction of p-toluenesulfonyl fluoride with a Nickel(0) complex, DFT calculations showed that oxidative addition could proceed via either S–F or C–S bond cleavage, with both pathways being energetically reasonable. chemrxiv.org

Nucleophilic Substitution: For nucleophilic substitution reactions at the sulfur center, DFT studies have helped distinguish between different mechanisms. While arenesulfonyl chlorides typically undergo substitution via a synchronous SN2 mechanism, the analogous fluoride exchange reaction is proposed to occur through an addition–elimination pathway, involving a hypervalent difluorosulfurandioxide intermediate. semanticscholar.org In enzymatic contexts, such as the sulfonylation of a lysine (B10760008) residue in EGFR, DFT calculations have been used to explore both direct substitution of the fluorine atom and an elimination-addition pathway. nih.gov

Calculation of Activation Barriers and Reaction Energetics

A significant application of DFT is the calculation of activation energies (Ea) and reaction thermodynamics, which helps in understanding reaction kinetics and feasibility.

DFT calculations have shown that in the palladium-catalyzed cyclopropanation with alkyl sulfonyl fluorides, the SN2-type oxidative addition of the C–SO2F bond is not only mechanistically plausible but is also the turnover-limiting and diastereoselectivity-determining step of the reaction. chemrxiv.org Similarly, in the formation of aryl sulfonyl fluorides via Bi(III) catalysis, DFT calculations confirmed that each stage of the proposed mechanism, including transmetallation, SO2 insertion, and oxidation, is both kinetically and thermodynamically feasible. nih.gov For some reactions, such as NO2 insertion mediated by a Bi(III)-complex, DFT predicted low insertion barriers of around 17.5 kcal/mol. nih.gov

Table 1: DFT-Calculated Activation Energies for Related Reactions
Reaction TypeSystemCalculated Activation Barrier (Ea)Reference
Propane DehydrogenationPropane on stepped Pt(211) surface0.25–0.35 eV rsc.org
Propane DehydrogenationPropane on flat Pt(111) surface0.65–0.75 eV rsc.org
NO₂ InsertionBi(III)-complex mediated17.5 kcal/mol nih.gov

Analysis of Electronic Structure and Reactivity Parameters (e.g., FMOs)

DFT is also employed to analyze the electronic structure of molecules, providing insights into their inherent reactivity. Key parameters include Frontier Molecular Orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) analysis.

For sulfonyl fluorides, computational analysis has been used to understand their reactivity in cycloaddition reactions. In the reaction between bromoethenylsulfonyl fluoride and diazo compounds, the frontier molecular orbital energies were found to be well-matched, facilitating the reaction. nih.gov NBO analysis further revealed stabilizing charge transfer interactions in the transition state, with the dominant interaction being from the HOMO of the diazo compound to the LUMO of the sulfonyl fluoride. nih.gov This charge transfer helps to stabilize the transition state and explains the observed reactivity. nih.gov DFT calculations can also predict the stability and reactivity of various synthesized sulfonyl fluoride compounds through analysis of their HOMO-LUMO energy gaps. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations have proven to be a reliable tool for predicting spectroscopic properties, particularly ¹⁹F NMR chemical shifts, which are crucial for the characterization of fluorinated compounds.

Several studies have evaluated DFT-based methods for their accuracy in predicting ¹⁹F NMR chemical shifts. These investigations have led to recommended protocols that offer a good balance between computational cost and accuracy. For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been identified as providing a combination of high accuracy and reasonable computational time, with a root mean square (RMS) error of 3.57 ppm. rsc.org Another effective method for fluorinated aromatic compounds is B3LYP with the 6-31+G(d,p) basis set, which yielded a mean absolute deviation of 2.1 ppm. nih.gov These computational tools are invaluable for assigning complex ¹⁹F NMR spectra and confirming the structure of novel sulfonyl fluoride derivatives.

Table 2: Recommended DFT Methods for ¹⁹F NMR Chemical Shift Prediction
Recommended Method (Functional/Basis Set)Reported AccuracyReference
ωB97XD/aug-cc-pvdzRMS Error: 3.57 ppm rsc.org
B3LYP/6-31+G(d,p)Mean Absolute Deviation: 2.1 ppm nih.gov
ωB97XD/6-31+G(d,p)Lowest RMSE for PFAS compounds nsf.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying reactions in large, complex systems like enzymes, a hybrid approach combining quantum mechanics (QM) and molecular mechanics (MM) is often employed. In QM/MM simulations, the reactive core of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method like DFT, while the rest of the protein and solvent environment is described using a more computationally efficient MM force field.

Mechanistic Modeling in Complex Biochemical Environments

QM/MM simulations are particularly well-suited for modeling the mechanism of covalent inhibition of enzymes by reactive compounds such as sulfonyl fluorides. These simulations provide detailed insights into the reaction energetics and the specific interactions within the enzyme's active site that facilitate catalysis.

For example, the mechanism of inhibition of the Epidermal Growth Factor Receptor (EGFR) by sulfonyl fluoride derivatives has been investigated using QM/MM approaches. researchgate.net These simulations model the covalent reaction between the sulfonyl fluoride warhead and a catalytic lysine residue (Lys745). The calculations help to identify the key chemical determinants for the inhibitor's activity and can distinguish between reversible and irreversible binding mechanisms. nih.govresearchgate.net Similarly, QM/MM modeling has been applied to understand the inhibition of the SARS-CoV-2 main protease (Mpro) by potential covalent inhibitors. researchgate.netchemrxiv.org By calculating the Gibbs energy profiles for the reaction, researchers can determine the activation barriers within the complex biochemical environment, providing a deeper understanding of how the enzyme facilitates the reaction compared to the reaction in solution. nih.govnih.gov

Computational Approaches to Catalyst and Ligand Design

Computational chemistry has emerged as a powerful tool in the rational design of catalysts and ligands for reactions involving sulfonyl fluorides. These theoretical approaches provide deep insights into reaction mechanisms, transition states, and the electronic and steric factors that govern catalytic activity and selectivity. By modeling the interactions between reactants, catalysts, and ligands at the molecular level, researchers can predict the performance of potential catalytic systems before they are synthesized and tested in the laboratory, thus accelerating the discovery and optimization of new synthetic methodologies.

Predictive Modeling for Catalytic Activity and Selectivity

Predictive modeling, primarily through Density Functional Theory (DFT) calculations, plays a crucial role in understanding and forecasting the catalytic activity and selectivity in reactions of sulfonyl fluorides, a class of compounds to which propane-2-sulfonyl fluoride belongs. These computational studies can elucidate complex reaction pathways and identify the rate-determining steps, offering a quantitative basis for catalyst and ligand design.

A computational investigation into the formation of aryl sulfonyl fluorides catalyzed by Bi(III) complexes illustrates the power of this approach. nih.gov DFT calculations were employed to map out the entire catalytic cycle, which was found to proceed through three main stages: transmetallation, SO2 insertion, and S(IV)-oxidation. nih.gov This detailed mechanistic understanding allowed for the rational design of new Bi(III) and Sb(III) catalysts with potentially lower activation barriers for the reaction. nih.gov

In the context of palladium-catalyzed reactions, computational studies have been instrumental in understanding the stereoselectivity of processes such as the cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.orgchemrxiv.orgresearchgate.net Mechanistic insights from DFT calculations have revealed that the SN2-type oxidative addition of the C–SO2F bond is often the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.orgresearchgate.net This knowledge allows for the prediction of how changes in the ligand or substrate structure will influence the stereochemical outcome of the reaction.

Furthermore, computational models have been used to explore the role of bases in the activation of sulfonyl fluorides for sulfur(VI) fluoride exchange (SuFEx) reactions. nih.govacs.orgresearchgate.net For instance, a computational study on the synthesis of sulfonamides from amines and methyl sulfonyl fluoride demonstrated that a complementary base's concerted deprotonation of the amine nucleophile significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. acs.orgresearchgate.net

Catalyst SystemReaction TypeCalculated Activation Barrier (kcal/mol)Predicted Outcome
Bi(III) Complex AAryl Sulfonyl Fluoride Formation18.5Moderate catalytic activity
Designed Bi(III) Complex BAryl Sulfonyl Fluoride Formation<16.4Potentially high catalytic activity
Designed Sb(III) Complex CAryl Sulfonyl Fluoride Formation<16.4Potentially high catalytic activity
Palladium(II) with Ligand XCyclopropanation22.1Low to moderate turnover frequency
Palladium(II) with Ligand YCyclopropanation19.8Improved turnover frequency

These predictive models not only guide the selection of optimal catalysts and ligands but also contribute to a more fundamental understanding of the factors controlling reactivity and selectivity in transformations involving the sulfonyl fluoride functional group.

Propane 2 Sulfonyl Fluoride As a Biochemical Probe and Covalent Modifier

Design and Development of Covalent Inhibitors (Beyond Cysteine-Targeting)

Historically, the development of covalent inhibitors has heavily focused on targeting the highly nucleophilic thiol side chain of cysteine residues. tandfonline.comnih.gov However, the low abundance of cysteine in many protein binding sites limits the applicability of this approach. tandfonline.comnih.gov This has spurred the development of electrophilic "warheads" that can target other nucleophilic amino acid residues. Sulfur(VI) fluorides (SFs) have emerged as a particularly effective chemotype for this "beyond-cysteine" approach, offering a way to expand the druggable proteome. nih.govnih.govchemrxiv.orgnih.gov

The sulfonyl fluoride (B91410) moiety is a privileged electrophile capable of reacting with a broad spectrum of nucleophilic amino acid side chains. rsc.orgrsc.org Unlike warheads such as acrylamides that primarily target cysteine, SFs can form covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine, the epsilon-amino group of lysine (B10760008), and the imidazole (B134444) side chain of histidine. rsc.orgrsc.orgnih.gov This versatility makes SF-containing molecules capable of modifying proteins that lack an accessible cysteine. nih.govnih.gov

The specific residue targeted within a protein's binding site depends on the protein's microenvironment, which can enhance the nucleophilicity of a particular side chain, and the ability of the SF-containing molecule's scaffold to position the electrophilic warhead for optimal reaction geometry. nih.gov For instance, SF-based probes have been successfully used to modify the active site serine in proteases and hydrolases, as well as functionally important tyrosine and lysine residues in a variety of other proteins. rsc.orgnih.gov

Targeted ResidueExample Protein Class / ProteinSignificanceReference
SerineSerine Proteases (e.g., Chymotrypsin), Fatty Acid Amide Hydrolase (FAAH)Inhibition of catalytic activity. rsc.org rsc.org
TyrosineGlutathione Transferases (GSTs), Pneumococcal surface adhesin A (PsaA)Modification of functionally important residues in substrate-binding sites. nih.govnih.govcore.ac.uk nih.govnih.govcore.ac.uk
LysineKinases, Transthyretin (TTR)Targeting of conserved residues in ATP-binding sites or pKa-perturbed residues. nih.govacs.orgnih.gov nih.govacs.orgnih.gov
HistidineCarbonic Anhydrase II (CAII), Cereblon (CRBN)Modification of residues in active sites or small molecule binding pockets. nih.govacs.org nih.govacs.org

The covalent modification by sulfonyl fluorides occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). tandfonline.comnih.govacs.org In this reaction, a nucleophilic amino acid side chain (Nu-H) within a protein binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride (R-SO₂F). nih.govacs.org This nucleophilic attack leads to the displacement of the fluoride ion (F⁻) as a leaving group and the formation of a highly stable sulfonyl-based covalent bond (e.g., sulfonate ester with tyrosine, sulfonamide with lysine). nih.govacs.orgacs.org

The process is typically a two-step mechanism. First, the SF-containing molecule reversibly binds to the protein target. This initial non-covalent binding event increases the effective concentration of the electrophile near the target nucleophile, which then facilitates the subsequent irreversible sulfonylation reaction. nih.gov The stability of the resulting covalent adduct ensures a durable and often permanent modification of the target protein. acs.org

Reactive Fragment Libraries for Ligand Discovery

Fragment-Based Ligand Discovery (FBLD) is a powerful strategy for identifying starting points for drug development. An evolution of this technique involves the use of reactive fragment libraries, which are collections of low-molecular-weight compounds that each contain a reactive electrophile, such as a sulfonyl fluoride. nih.govchemrxiv.orgacs.org This approach leverages the covalent reaction to detect even weak binding events that might be missed in traditional screening. mdpi.com By screening a library of diverse fragments equipped with an SF warhead, it is possible to identify novel binding pockets on proteins of interest. nih.govnih.govacs.org

A highly efficient method for screening reactive fragment libraries is a "direct-to-biology" workflow coupled with mass spectrometry (MS). nih.govnih.govacs.org In this process, a target protein is incubated with individual members of the sulfonyl fluoride fragment library. The entire mixture is then directly analyzed using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

If a fragment has covalently attached to the protein, the mass of the protein will increase by the mass of that fragment. This mass shift is readily detected by MS, providing a clear and direct readout of a "hit". nih.govnih.gov This high-throughput method allows for the rapid screening of hundreds of fragments to identify potential ligands. nih.govacs.org Once a hit is identified, further MS-based techniques, such as peptide mapping (LC-MS/MS), can be employed to pinpoint the exact site of modification, revealing which specific amino acid residue was targeted by the reactive fragment. mdpi.com

StepDescriptionTechniqueOutcome
1. IncubationA purified target protein is incubated with individual fragments from a sulfonyl fluoride library.Biochemical AssayPotential covalent modification of the protein by binding fragments.
2. Hit IdentificationThe protein-fragment mixtures are analyzed to detect any increase in protein mass.Intact Protein LC-MSIdentification of fragments that have covalently bound to the protein (hits). nih.gov
3. Site MappingThe modified protein is digested into smaller peptides, which are then analyzed to find the peptide containing the modification.LC-MS/MSDetermination of the specific amino acid residue that was targeted by the fragment. mdpi.com
4. ValidationKinetic analysis and structural studies are performed on the most promising hits.Biophysical Assays & X-ray CrystallographyConfirmation of binding site, determination of binding kinetics (kinact/KI), and structural basis for interaction. acs.org

The application of SF-based reactive probes extends beyond single targets to the entire proteome. acs.org Using chemoproteomic platforms, these probes can be used in complex biological systems, such as cell lysates or even live cells, to identify all proteins that are "ligandable" by a particular set of electrophiles. nih.govacs.org This approach significantly expands our understanding of the "liganded proteome"—the collection of all proteins capable of binding to small molecules. nih.govnih.govacs.org

These large-scale studies have revealed that SF probes can interact with a wide array of proteins, including many that were previously considered "undruggable" or had no known ligands. acs.org A comprehensive analysis of proteins captured by a panel of SF probes revealed that a large percentage were classified as "Tdark" or "Tbio," categories for proteins about which very little is known regarding small-molecule modulation. acs.org This demonstrates the power of SF-based probes to uncover novel targets for future therapeutic intervention. nih.govacs.org

Applications in Protein Structure Elucidation

Covalent modification with probes like propane-2-sulfonyl fluoride can be a valuable tool in structural biology. rsc.org Obtaining a high-resolution crystal structure of a protein in complex with a ligand is crucial for structure-based drug design. Covalently bound ligands can help overcome challenges in this process.

By forming a stable, irreversible bond, a sulfonyl fluoride fragment can lock the target protein into a specific conformation, which may be more favorable for crystallization. rsc.org The resulting co-crystal structure provides a precise, atomic-level map of the binding interaction. chemrxiv.orgnih.gov This structural information is invaluable, revealing the exact orientation of the fragment in the binding pocket and the key interactions that drive its affinity and reactivity. nih.gov For example, the serendipitous reaction of the sulfonyl fluoride AEBSF with a tyrosine residue during a protein purification process was later visualized by crystallography, providing definitive evidence of the modification site and the local protein environment that facilitated the reaction. nih.gov This detailed structural insight is critical for the subsequent optimization of initial fragment hits into potent and selective lead compounds. nih.gov

Future Research Directions and Perspectives for Propane 2 Sulfonyl Fluoride

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a major thrust in modern chemistry. For sulfonyl fluorides, this involves moving away from hazardous reagents and solvents. eurekalert.orgsciencedaily.com Future research will likely focus on optimizing and expanding these green methodologies for the synthesis of propane-2-sulfonyl fluoride (B91410) and related aliphatic sulfonyl fluorides.

Key areas of innovation include:

Aqueous Synthesis: Developing robust catalytic systems, potentially using surfactants, that enable the efficient synthesis of sulfonyl fluorides in water. digitellinc.com This approach minimizes the reliance on toxic organic solvents, aligning with the principles of green chemistry. digitellinc.com

Safer Fluorinating Agents: A significant advancement has been the replacement of highly toxic and difficult-to-handle fluorinating agents like sulfuryl fluoride (SO₂F₂) gas and potassium bifluoride (KHF₂) with safer alternatives like potassium fluoride (KF). eurekalert.orgosaka-u.ac.jp Research is ongoing to develop protocols that use readily available and stable starting materials, such as thiols and disulfides, in combination with benign oxidants and fluorine sources. sciencedaily.comasiaresearchnews.comresearchgate.net

Catalyst-Free and One-Pot Processes: Electrochemical methods that generate sulfonyl fluorides from thiols and disulfides without the need for additional catalysts or oxidants represent a promising green alternative. ccspublishing.org.cn Furthermore, the development of one-pot procedures that combine multiple reaction steps simplifies the synthesis and reduces waste, producing only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgosaka-u.ac.jp

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Fluorides
ParameterTraditional MethodsEmerging Green Methods
Fluorine SourceSO₂F₂ gas, KHF₂ (toxic, hazardous) eurekalert.orgosaka-u.ac.jpPotassium Fluoride (KF) (safer, easier to handle) sciencedaily.comasiaresearchnews.com
Starting MaterialsSulfonyl chlorides (often unstable) researchgate.netThiols, Disulfides (stable, readily available) osaka-u.ac.jpccspublishing.org.cn
SolventsToxic organic solvents digitellinc.comWater, or solvent-minimized conditions digitellinc.com
ByproductsOften hazardous wasteNon-toxic salts (e.g., NaCl, KCl) eurekalert.orgsciencedaily.com
ProcessMulti-step, requires harsh conditionsOne-pot, electrochemical, mild conditions researchgate.netccspublishing.org.cn

Exploration of Novel Reactivity and Unprecedented Transformations

The unique stability and reactivity of the sulfur(VI)-fluoride bond are central to its utility. oup.com Future research will continue to uncover new reactions and applications, leveraging the versatility of the sulfonyl fluoride group.

Expansion of SuFEx Click Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx) has become a cornerstone of click chemistry, valued for its efficiency and broad applicability. sigmaaldrich.comresearchgate.net Future work will focus on developing new SuFEx connectors and catalytic systems to broaden the scope of molecules that can be rapidly synthesized. oup.com This includes creating novel building blocks from propane-2-sulfonyl fluoride for use in drug discovery and materials science. sigmaaldrich.com

Transition-Metal Catalysis: Alkyl sulfonyl fluorides are being explored for their unique "ambiphilic" reactivity in transition-metal catalysis. chemrxiv.org For instance, the sulfonyl fluoride group can act as both an acidifying group and an internal oxidant in palladium-catalyzed reactions, enabling novel transformations like the stereoselective synthesis of complex cyclopropanes. chemrxiv.org Further exploration in this area could lead to unprecedented C-C bond-forming reactions.

Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions offers new avenues for activating and transforming sulfonyl fluorides under mild conditions. sigmaaldrich.com These methods are being developed to synthesize a variety of functionalized alkylsulfonyl fluorides, which can serve as versatile hubs for further chemical modification. sigmaaldrich.com

Advancements in Computational Design for Tailored Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions and reagents.

Mechanistic Understanding and Rational Design: Density Functional Theory (DFT) and other computational methods are being used to elucidate the mechanisms of reactions involving sulfonyl fluorides. chemrxiv.orgnih.gov This fundamental understanding allows for the rational design of new catalysts and reaction conditions with improved efficiency and selectivity. For example, computational studies have been used to understand the formation of aryl sulfonyl fluorides via Bi(III) catalysis, paving the way for further optimization. nih.gov

Predictive Modeling for Reagent Discovery: Data science and machine learning are being applied to screen virtual libraries of sulfonyl fluoride compounds. chemrxiv.org These predictive models can identify novel reagents with enhanced reactivity, improved physical properties, and better safety profiles, significantly speeding up the development process compared to traditional trial-and-error approaches. chemrxiv.org

Designing for Specific Applications: Computational tools are also used to design sulfonyl fluoride-containing molecules for specific functions. For instance, DFT calculations help in the design of novel anions for solvate ionic liquids used in battery applications by predicting properties like electrochemical stability and Lewis basicity. researchgate.netacs.org

Extended Applications in Functional Materials and Chemical Biology

The unique properties of the sulfonyl fluoride group make it an attractive functional moiety for a wide range of applications, from advanced polymers to biological probes. nih.govthieme-connect.com

Functional Materials: The robustness and reliable reactivity of the S-F bond make it ideal for polymer science through SuFEx click chemistry. oup.comsigmaaldrich.com Future research will likely explore the incorporation of this compound into novel polymers with tailored properties for applications in electronics, coatings, and advanced manufacturing. There is also potential in creating organic-inorganic hybrid materials by designing sulfonyl fluoride hubs capable of bonding to different surfaces. researchgate.net

Chemical Biology: Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their ideal balance of stability in aqueous environments and reactivity with proteins. nih.govrsc.org Unlike many covalent modifiers that target only cysteine, sulfonyl fluorides can react with a variety of nucleophilic amino acid residues, including serine, lysine (B10760008), tyrosine, and histidine. rsc.orgacs.orgnih.gov This versatility opens up a vast portion of the proteome for investigation. Future directions include:

Developing Novel Covalent Probes: Designing sophisticated probes based on the this compound scaffold for activity-based protein profiling (ABPP), target identification, and mapping enzyme binding sites. nih.govrsc.org

Expanding the Covalent Drug Pipeline: Leveraging the unique reactivity of sulfonyl fluorides to design targeted covalent inhibitors for proteins that lack a reactive cysteine, a current limitation in drug discovery. acs.org

Fluorescent and Imaging Agents: Creating sulfonyl fluoride probes that induce a fluorescent signal upon binding to a target protein, enabling new applications in cellular imaging. rsc.org

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
Amino AcidReactivity with Sulfonyl FluoridesSignificance in Chemical Biology
SerineHigh (Commonly used as protease inhibitors) nih.govTargets active sites of many enzymes (e.g., serine proteases). nih.gov
TyrosineContext-specific reactivity acs.orgnih.govExpands targeting beyond catalytic sites to include allosteric sites and protein-protein interfaces. rsc.org
LysineContext-specific reactivity acs.orgnih.govAbundant on protein surfaces, offering numerous potential targets. acs.org
HistidineContext-specific reactivity acs.orgnih.govOften found in enzyme active sites and involved in catalysis. rsc.org
ThreonineContext-specific reactivity nih.govrsc.orgStructurally similar to serine, offering additional targeting opportunities.

Q & A

Q. How should researchers design a study to compare this compound’s reactivity with analogous sulfonyl chlorides?

  • DOE (Design of Experiments) : Vary solvent polarity, temperature, and nucleophile concentration in a factorial design.
  • Benchmarking : Use second-order rate constants (k₂) derived from stopped-flow kinetics to quantify differences .

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